molecular formula C10H11NO4S2 B2939217 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol CAS No. 331460-87-8

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol

Cat. No. B2939217
CAS RN: 331460-87-8
M. Wt: 273.32
InChI Key: ULFUOXVLFBJQIK-UHFFFAOYSA-N
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Description

“4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol” is a chemical compound with the CAS Number: 22068-62-8 . It has a molecular weight of 228.34 . The compound is in powder form and is typically stored at room temperature .


Synthesis Analysis

The synthesis of 1,3-dithiolan-2-imines, which are similar to the compound , has been studied . The reaction of 5-substituted N-alkyl-1,3-oxathiolan-2-imines with inorganic thiocyanates has been explored . The process involves the initial quaternization with dimethyl sulfate, followed by a reaction with ammonium thiocyanate .


Molecular Structure Analysis

The InChI code for the compound is 1S/C10H12O2S2/c1-12-9-6-7(2-3-8(9)11)10-13-4-5-14-10/h2-3,6,10-11H,4-5H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature . It has a molecular weight of 228.34 .

Scientific Research Applications

Photoassisted Fenton Reaction

  • The compound has been utilized in the photoassisted Fenton reaction for rapid decomposition of certain pesticides in water. This involves the use of Fe3+/H2O2/u.v. for effective mineralization and degradation of harmful substances (Pignatello & Sun, 1995).

Degradation of Pollutants

  • It plays a crucial role in the degradation of nitrophenol, a toxic byproduct of pesticide hydrolysis in soil. This process is vital for detoxifying harmful substances and making environments safer (Takeo et al., 2008).

Atmospheric Chemistry

  • In atmospheric chemistry, this compound is involved in the study of secondary organic aerosol formation and gas-phase oxidation products. Understanding these reactions is essential for assessing environmental impacts of air pollution (Lauraguais et al., 2014).

Enzymatic Activity

  • The compound is significant in characterizing enzymatic activities related to nitrophenol degradation, particularly in specific bacterial strains. This has implications for bioremediation and environmental clean-up efforts (Yamamoto et al., 2011).

Electrochromic Materials

  • It has applications in the synthesis and characterization of novel electrochromic materials, which are crucial for the development of advanced optical and electronic devices (Li et al., 2017).

Antimicrobial Activity

  • Research has been conducted on its derivatives for potential antimicrobial activities, which is significant for medical and pharmaceutical applications (Vinusha et al., 2015).

Magnetic Properties

  • The compound is studied for its role in the synthesis of heterometallic cubanes with unique magnetic properties. This research is pivotal in the field of material science and nanotechnology (Gao et al., 2011).

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

properties

IUPAC Name

4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S2/c1-15-8-5-6(10-16-2-3-17-10)4-7(9(8)12)11(13)14/h4-5,10,12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFUOXVLFBJQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C2SCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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